Cas no 2228129-79-9 (2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid)

2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid structure
2228129-79-9 structure
商品名:2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid
CAS番号:2228129-79-9
MF:C10H15N3O2
メガワット:209.245002031326
CID:6318168
PubChem ID:165793949

2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid
    • EN300-1727498
    • 2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
    • 2228129-79-9
    • インチ: 1S/C10H15N3O2/c1-6-5-13(2)12-8(6)10(3-4-10)7(11)9(14)15/h5,7H,3-4,11H2,1-2H3,(H,14,15)
    • InChIKey: PUILTQKMXNHBKQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1(C2C(C)=CN(C)N=2)CC1)N)=O

計算された属性

  • せいみつぶんしりょう: 209.116426730g/mol
  • どういたいしつりょう: 209.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.4

2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727498-5.0g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
5g
$5387.0 2023-06-04
Enamine
EN300-1727498-0.5g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
0.5g
$1783.0 2023-09-20
Enamine
EN300-1727498-5g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
5g
$5387.0 2023-09-20
Enamine
EN300-1727498-10g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
10g
$7988.0 2023-09-20
Enamine
EN300-1727498-0.05g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
0.05g
$1560.0 2023-09-20
Enamine
EN300-1727498-2.5g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
2.5g
$3641.0 2023-09-20
Enamine
EN300-1727498-0.1g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
0.1g
$1635.0 2023-09-20
Enamine
EN300-1727498-0.25g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
0.25g
$1708.0 2023-09-20
Enamine
EN300-1727498-1g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
1g
$1857.0 2023-09-20
Enamine
EN300-1727498-1.0g
2-amino-2-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]acetic acid
2228129-79-9
1g
$1857.0 2023-06-04

2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid 関連文献

2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acidに関する追加情報

Introduction to 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid (CAS No. 2228129-79-9)

2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid, identified by its CAS number 2228129-79-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is a structural motif known for its potential bioactivity. The presence of an amino group and a substituted pyrazole moiety further enhances its pharmacological relevance, making it a subject of interest for drug discovery and development.

The structure of 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid incorporates several key functional groups that contribute to its unique chemical and biological properties. The cyclopropyl ring, a three-membered carbon structure, is known to influence the conformational flexibility and binding affinity of molecules. Additionally, the pyrazole ring, substituted with dimethyl groups at the 1 and 4 positions, introduces hydrophobic interactions and electronic effects that can modulate the compound's reactivity and biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets. Studies suggest that the amino group in 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid may participate in hydrogen bonding with protein surfaces, while the pyrazole moiety could engage in π-stacking interactions. These insights have guided the design of derivatives with enhanced pharmacokinetic profiles and improved target specificity.

The pharmacological potential of 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid has been investigated in several preclinical studies. Research indicates that this compound exhibits modulatory effects on enzymes and receptors involved in inflammatory pathways. Specifically, the cyclopropylacetic acid scaffold has been associated with anti-inflammatory properties, while the pyrazole ring may contribute to analgesic and immunomodulatory activities. These findings align with the growing interest in multifunctional compounds that can address multiple therapeutic targets simultaneously.

In vitro studies have demonstrated that 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid can interact with various biomolecules, including enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the production of pro-inflammatory mediators. The compound's ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent. Furthermore, preliminary data indicate that it may also influence signaling pathways associated with pain perception and immune response.

The synthesis of 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylacetic acid presents unique challenges due to the complexity of its structure. Traditional synthetic routes often involve multi-step reactions requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have facilitated more efficient production processes. These innovations have not only improved the accessibility of the compound but also allowed for structural modifications to optimize its biological activity.

The analytical characterization of CAS No. 2228129-79-9 is crucial for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and purity. These analytical methods provide detailed information about the compound's chemical environment, helping researchers validate its identity and assess its suitability for further studies.

Recent research has also explored the spectroscopic properties of 2-amino-2-1-(1,4-dimethyl-1H-pyrazol-3-y lcyclopropylacetic acid) using techniques such as infrared (IR) spectroscopy and ultraviolet-visible (UV-vis) absorption spectroscopy. These studies have revealed insights into the electronic transitions and vibrational modes of the molecule, which are essential for understanding its reactivity and interactions with other biomolecules. Such data are valuable for both fundamental research and practical applications in drug development.

The potential therapeutic applications of this compound are broadening as more research emerges. Beyond its anti-inflammatory properties, studies suggest that it may have roles in managing chronic pain conditions by modulating pain signaling pathways. Additionally, its structural features make it a promising candidate for developing treatments targeting neurological disorders where inflammation plays a significant role. The versatility of CAS No 2228129 79 9 lies in its ability to interact with multiple biological systems, offering a foundation for diverse therapeutic strategies.

In conclusion, 2-amino - 2 - 1 - ( 1 , 4 - dimethyl - 1 H - pyrazol - 3 - yl ) cyclo prop y lacetic ac id represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structure , characterized by functional groups such as amino , cyclo prop y l , an d pyra zole moieties , endows it wi th remarkable bioactivity . Ongoing research continues to uncover new aspects o f i ts pharmacological profile , paving t he way f or innovative drug development . As our understanding o f molecular interactions deepens , compounds like t his will play an increasingly important role i n addressing complex diseases an d improving patient outcomes .

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